Product packaging for 5-bromo-2-methyl-4-phenyl-1H-imidazole(Cat. No.:)

5-bromo-2-methyl-4-phenyl-1H-imidazole

Cat. No.: B13022390
M. Wt: 237.10 g/mol
InChI Key: IDLPZQGQLKWQGV-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives as a Privileged Heterocyclic Scaffold in Chemical Science

The imidazole nucleus is a fundamental structural motif found in a plethora of essential biological molecules and synthetic compounds. nih.govnih.gov Its prevalence in nature is exemplified by its presence in the amino acid histidine, which plays a crucial role in enzyme catalysis, and in the purine (B94841) bases of nucleic acids. nih.gov This widespread occurrence in biological systems has inspired chemists to utilize the imidazole scaffold in the design and synthesis of new therapeutic agents.

The chemical versatility of the imidazole ring is a key factor in its designation as a privileged structure. It is an aromatic, polar, and ionizable compound, properties that can enhance the pharmacokinetic profile of drug candidates by improving solubility and bioavailability. nih.gov The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors. nih.gov

Consequently, imidazole derivatives have been shown to exhibit a remarkable array of biological activities, including:

Antibacterial and antifungal nih.govnih.gov

Anticancer nih.gov

Anti-inflammatory nih.govresearchgate.net

Antiviral nih.gov

Antitubercular nih.gov

The therapeutic importance of this scaffold is underscored by the number of marketed drugs containing an imidazole ring, such as the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine. japsonline.com The continuous exploration of imidazole derivatives in medicinal chemistry highlights their enduring importance as a source of novel bioactive compounds. nih.gov

Rationale for Investigating 5-bromo-2-methyl-4-phenyl-1H-imidazole: Structural Peculiarities and Research Interest

The specific substitution pattern of this compound endows it with distinct chemical characteristics that are of considerable interest to researchers. The rationale for its investigation stems from the synergistic effects of its constituent parts: the imidazole core, a phenyl group, a methyl group, and a bromine atom.

The phenyl group at the 4-position is a common feature in many biologically active imidazoles. This bulky aromatic substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets. The presence and position of the phenyl ring can significantly influence the compound's binding affinity and selectivity. For instance, numerous 2,4,5-triphenyl-1H-imidazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. researchgate.netjapsonline.com

The methyl group at the 2-position, while seemingly simple, can impact the molecule's properties in several ways. It can affect the electronic nature of the imidazole ring and influence the compound's metabolic stability. The synthesis of related compounds like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, which features the 5-methyl-2-phenyl-1H-imidazole core, points to the utility of this substitution pattern in constructing more complex heterocyclic systems. mdpi.com

The introduction of a bromine atom at the 5-position is particularly noteworthy from a medicinal chemistry perspective. Halogenation, and specifically bromination, is a well-established strategy in drug design. ump.edu.plump.edu.pl The bromine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. ump.edu.pl The incorporation of bromine has been shown to enhance the therapeutic activity and duration of action of certain drugs. ump.edu.pltethyschemical.com The synthesis of related bromo-substituted imidazoles, such as 4-bromo-5-methyl-2-phenyl-1H-imidazole, further illustrates the interest in exploring the impact of bromine on the biological profile of this scaffold. bldpharm.com

Given the known biological activities of various substituted phenyl-imidazoles, research into this compound is likely driven by the prospect of discovering novel compounds with enhanced or unique pharmacological profiles, potentially in areas such as antimicrobial or anticancer therapy. nih.govtethyschemical.com

Historical Context and Evolution of Research on Substituted Imidazoles

The history of imidazole chemistry dates back to 1858 when Heinrich Debus first synthesized the parent compound, which he named glyoxaline, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov This initial discovery laid the groundwork for over a century and a half of research into this versatile heterocycle.

Early research focused on understanding the fundamental properties and reactivity of the imidazole ring. However, the discovery of the imidazole moiety in naturally occurring molecules of biological importance, such as histidine and histamine, spurred a significant expansion of research into its derivatives.

The development of synthetic methodologies has been a driving force in the evolution of imidazole research. The original Debus synthesis, while still in use, often results in low yields. This has led to the development of a wide array of more efficient and regioselective synthetic routes. A significant advancement in this area has been the advent of multi-component reactions (MCRs). MCRs allow for the synthesis of complex, highly substituted imidazoles in a single step from simple starting materials, offering advantages in terms of efficiency and atom economy. sigmaaldrich.com For example, the synthesis of various phenyl-imidazole derivatives has been achieved through the reaction of α-bromo-ketones with formamide (B127407). nih.gov

Modern research continues to build on this rich historical foundation, employing sophisticated synthetic strategies and computational tools to design and create novel imidazole-based compounds with tailored properties for a wide range of applications, from medicinal chemistry to materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2 B13022390 5-bromo-2-methyl-4-phenyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-2-methyl-4-phenyl-1H-imidazole

InChI

InChI=1S/C10H9BrN2/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)

InChI Key

IDLPZQGQLKWQGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)Br)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 5 Bromo 2 Methyl 4 Phenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For ¹H NMR , the spectrum of 5-bromo-2-methyl-4-phenyl-1H-imidazole is expected to show distinct signals. The N-H proton of the imidazole (B134444) ring would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The protons on the phenyl ring would present as a multiplet in the aromatic region (typically 7.0-8.0 ppm). The methyl group at the C2 position would yield a sharp singlet at a more upfield position, generally around 2.4-2.6 ppm.

For ¹³C NMR , each unique carbon atom in the molecule would produce a distinct signal. The carbon atoms of the phenyl ring would resonate in the approximate range of 125-140 ppm. The three carbons of the imidazole ring would also have characteristic shifts, with the C2 carbon (bearing the methyl group) being the most downfield of the three. The methyl carbon would appear far upfield, typically below 20 ppm. The presence of the bromine atom would influence the chemical shift of the C5 carbon to which it is attached.

While specific data for the target compound is unavailable, analysis of related structures, such as 2,4,5-triphenyl-1H-imidazole, confirms these general spectral regions, with aromatic protons appearing between 7.05 and 8.03 ppm and the N-H proton observed at 12.51 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds.)

¹H NMR
Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
N-H (imidazole) > 10.0 Broad Singlet
C-H (phenyl) 7.0 - 8.0 Multiplet

¹³C NMR

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=C (phenyl) 125 - 140
C (imidazole ring) 115 - 150

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, identifies the functional groups within a molecule based on their characteristic vibrational frequencies.

In the FT-IR spectrum of this compound, a broad absorption band is anticipated in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations from the phenyl and imidazole rings, respectively, would be found in the 1450-1620 cm⁻¹ region. The C-H bending vibrations would be located at lower wavenumbers. A band corresponding to the C-Br stretch would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

For related compounds like 2,4,5-triphenyl-1H-imidazole, characteristic IR peaks are observed for the N-H stretch (3317 cm⁻¹), aromatic C-H stretch (3037 cm⁻¹), and aromatic C=C/C=N stretches (1589 cm⁻¹ and 1483 cm⁻¹). rsc.org

Table 2: Predicted FT-IR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds.)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100 - 3400 Medium-Broad
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
C=C / C=N Stretch 1450 - 1620 Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. The highly conjugated system of this compound, comprising the phenyl and imidazole rings, is expected to produce strong absorption bands in the UV region. It is anticipated that one or more strong absorption maxima (λmax) would appear between 200 and 400 nm, corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. The exact position of λmax would be influenced by the specific substitution pattern and the solvent used for the analysis.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for this compound is not available, analysis of other substituted imidazoles reveals common structural features. An SC-XRD analysis would confirm the planarity of the imidazole ring and determine the torsion angle between the imidazole and phenyl rings. It would also reveal how the molecules pack in the crystal lattice, likely involving intermolecular hydrogen bonds between the N-H proton of one imidazole and a nitrogen atom of an adjacent molecule, forming chains or dimeric structures. The precise bond lengths of C-C, C-N, and C-Br would be determined with high precision.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₁₀H₉BrN₂. The key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula. Common fragmentation pathways would likely involve the loss of the bromine atom, the methyl group, or cleavage of the phenyl group.

Computational Chemistry and Quantum Mechanical Studies on 5 Bromo 2 Methyl 4 Phenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic properties of molecules like 5-bromo-2-methyl-4-phenyl-1H-imidazole. This method, which approximates the many-electron problem by focusing on the electron density, offers a balance between computational cost and accuracy, making it a staple in modern computational chemistry.

Optimized Molecular Geometries and Conformational Analysis

To determine the most stable three-dimensional arrangement of this compound, a geometry optimization would be performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface.

A key aspect of the conformational analysis would be the investigation of the dihedral angle between the imidazole (B134444) and phenyl rings. The rotation around the C-C single bond connecting these two rings would lead to different conformers, and the optimized geometry would reveal the most energetically favorable orientation, likely influenced by steric hindrance and electronic effects.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrValue
N1-C2Value
C2-N3ValueN1-C2-N3Value
N3-C4ValueC2-N3-C4Value
C4-C5ValueN3-C4-C5Value
C5-N1ValueC4-C5-N1Value
C4-C(phenyl)ValueC5-N1-C2Value
C2-C(methyl)ValueN1-C2-C(methyl)Value
C5-C4-C(phenyl)Value
N3-C4-C(phenyl)Value
C(phenyl)-C4-C5-N1Value

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. The distribution of the HOMO and LUMO electron densities would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and imidazole rings, while the LUMO may be distributed over the imidazole ring and the bromine atom.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap of this compound

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Note: These values are illustrative and would be calculated using DFT.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within this compound can be analyzed through various charge partitioning schemes, such as Mulliken population analysis. This provides insight into the partial atomic charges on each atom, revealing the electrostatic nature of the molecule.

A Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution. The MEP surface is colored to indicate regions of different electrostatic potential. Typically, red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. For this molecule, the nitrogen atoms of the imidazole ring and the region around the bromine atom would likely be depicted as electron-rich, while the hydrogen atoms would be in electron-deficient regions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular wave function into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. This allows for the assignment of specific vibrational modes to the observed experimental peaks. Key vibrational modes for this compound would include the N-H stretch, C-H stretches of the methyl and phenyl groups, C=N and C=C stretching modes within the rings, and the C-Br stretch.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectrum.

Table 3: Hypothetical Predicted and Experimental Spectroscopic Data

Spectroscopic TechniqueCalculated ValueExperimental Value
Key IR Frequencies (cm⁻¹)Values for N-H, C-H, C=N, C-Br stretchesTo be determined
¹H NMR Chemical Shifts (ppm)Values for N-H, phenyl-H, methyl-HTo be determined
¹³C NMR Chemical Shifts (ppm)Values for imidazole, phenyl, methyl carbonsTo be determined

Note: This table represents the type of data that would be generated and compared in such a study.

Tautomeric Equilibrium and Stability Investigations

The 1H-imidazole ring in this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3). This results in two primary tautomers.

Computational methods can be used to investigate the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, the more stable form can be identified. The energy difference between the tautomers provides an estimate of the equilibrium constant for the tautomeric interconversion. The presence of the bromo, methyl, and phenyl substituents will influence the electron density distribution in the imidazole ring, thereby affecting the relative stability of the tautomers.

Molecular Dynamics Simulations and Adsorption Energy Studies for Imidazole Systems

While specific molecular dynamics (MD) simulations and adsorption energy studies for this compound are not extensively documented in publicly available literature, the broader class of imidazole derivatives has been the subject of such computational investigations, particularly in the field of materials science and corrosion inhibition. These studies provide a framework for understanding how molecules like this compound might interact with various surfaces.

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of imidazole systems, MD simulations are often employed to model the adsorption of these molecules onto a metal surface, such as iron or copper, typically in an aqueous environment to simulate real-world conditions. researchgate.netresearchgate.net These simulations can reveal the orientation of the imidazole molecule on the surface, the stability of the adsorbed layer, and the interaction energies involved.

The primary goal of these simulations is often to elucidate the mechanism of action, for instance, as a corrosion inhibitor. The simulations can show whether the imidazole derivative adsorbs in a flat-lying (parallel) or upright (perpendicular) orientation. A parallel orientation, where the planar imidazole and phenyl rings lie flat against the metal surface, generally maximizes the surface coverage and protective effect.

Adsorption energy is a key parameter derived from these simulations. It quantifies the strength of the interaction between the imidazole molecule and the surface. A more negative adsorption energy typically signifies a stronger and more stable adsorption process. The total interaction energy is a composite of several forces, including van der Waals forces and electrostatic interactions. In many cases, the interaction energy is calculated to understand the binding of the inhibitor molecule to a metal surface. researchgate.net

For a typical simulation of an imidazole derivative on a metal surface, a simulation box is constructed containing the metal slab (e.g., Fe(110)), a layer of the inhibitor molecules, and a solvent (usually water). The system's evolution is then simulated for a specific duration (e.g., several nanoseconds) at a constant temperature. researchgate.net

Illustrative Data from Molecular Dynamics Simulations of Imidazole Derivatives:

The following tables represent typical data obtained from MD simulations of substituted imidazole derivatives on a metal surface. It is important to note that this data is illustrative and not specific to this compound, but represents the type of findings generated in such studies for analogous compounds.

Table 1: Representative Interaction and Binding Energies from MD Simulations

Imidazole DerivativeInteraction Energy (kcal/mol)Binding Energy (kcal/mol)
Imidazole Derivative A-150.5135.2
Imidazole Derivative B-165.8150.6
Imidazole Derivative C-142.1128.9

Data is hypothetical and for illustrative purposes based on findings for similar systems.

Table 2: Typical Parameters for Molecular Dynamics Simulation of Imidazole Systems on a Metal Surface

ParameterValue/Type
Force FieldCOMPASS or similar
EnsembleNVT (Constant Number of particles, Volume, and Temperature)
Temperature303 K - 323 K
Simulation Time500 ps - 10 ns
Time Step1.0 fs
Metal SurfaceFe(110) or Cu(111)
SolventAqueous solution

These computational studies are invaluable for screening potential molecules for specific applications and for providing a molecular-level understanding of their behavior, which complements experimental findings. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for 5 Bromo 2 Methyl 4 Phenyl 1h Imidazole Scaffolds

Influence of Substituents (Bromo, Methyl, Phenyl) on Molecular Recognition and Interaction Profiles

The biological activity of the 5-bromo-2-methyl-4-phenyl-1H-imidazole core is significantly modulated by the interplay of its three primary substituents: the bromo, methyl, and phenyl groups. Each substituent contributes uniquely to the molecule's steric, electronic, and hydrophobic properties, thereby defining its interaction profile with biological macromolecules.

The phenyl group at the 4-position generally acts as a crucial anchor for establishing hydrophobic interactions within the binding pockets of target proteins. The aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. acs.org Furthermore, the phenyl ring provides a versatile platform for introducing additional substituents to probe the topology of the binding site and enhance potency or selectivity. nih.gov For instance, studies on related phenyl-imidazole inhibitors of Indoleamine 2,3-dioxygenase (IDO) have shown that substitutions on the phenyl ring can either increase or decrease binding affinity, depending on the nature and position of the substituent. nih.gov

The bromo substituent at the 5-position has a profound impact on the molecule's electronic character and its ability to form specific interactions. As an electron-withdrawing group, bromine can modulate the pKa of the imidazole (B134444) ring, influencing its ionization state at physiological pH. More importantly, the bromine atom can participate in halogen bonding, a noncovalent interaction where the electropositive region (σ-hole) on the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on the protein backbone. This type of interaction can significantly contribute to binding affinity and specificity. In some series of imidazole-based compounds, the introduction of a bromo substituent has led to a marked increase in biological activity; for example, a derivative bearing a bromo substitution was identified as the most active compound in a series of anticonvulsant agents. researchgate.net The presence of bromine can also enhance cell permeability, a desirable pharmacokinetic property. researchgate.net

The combined influence of these substituents creates a unique pharmacophore. The interplay between the hydrophobic phenyl group, the sterically influential methyl group, and the electronically significant bromo atom dictates the molecule's orientation and binding affinity at its biological target.

Table 1: Influence of Substituents on Molecular Interactions

Substituent Position Primary Roles in Molecular Recognition Potential Interactions
Phenyl 4 Hydrophobic anchoring, platform for further substitution. π-π stacking, hydrophobic interactions. acs.orgnih.gov
Bromo 5 Electronic modulation, halogen bonding, increased lipophilicity. Halogen bonds, van der Waals contacts. researchgate.netresearchgate.net
Methyl 2 Steric bulk, lipophilicity. Hydrophobic interactions, van der Waals contacts.

Role of the Imidazole Nitrogen Atoms in Interaction Mechanisms and Molecular Binding

The imidazole core is a defining feature of this scaffold, largely due to the critical roles played by its two nitrogen atoms. nih.gov This five-membered aromatic heterocycle is a common motif in biologically active molecules and natural products like histidine, reflecting its functional importance. nih.govmdpi.com The nitrogen atoms of the imidazole ring act as both hydrogen bond donors and acceptors, and are excellent ligands for metal ions, making them key players in molecular recognition and binding. nih.govbibliotekanauki.pl

The N-1 nitrogen, which bears a hydrogen atom in the 1H-imidazole tautomer, typically serves as a hydrogen bond donor. This interaction is often crucial for anchoring the ligand in the correct orientation within the active site of a protein. The N-3 nitrogen, with its lone pair of electrons, acts as a hydrogen bond acceptor. The ability to simultaneously donate and accept hydrogen bonds allows the imidazole ring to form a robust network of interactions with polar residues in a binding pocket.

Furthermore, the imidazole nitrogen atoms are well-known for their ability to coordinate with metal ions. nih.gov This is particularly relevant for metalloenzymes, where the nitrogen can bind to a metal cofactor (e.g., iron, zinc, copper) in the active site. For example, in studies of IDO inhibitors, the N-1 nitrogen of the imidazole ring was shown to bind directly to the heme iron, an interaction that was essential for inhibitory activity. nih.gov The same study demonstrated that substituting the N-1 position abolished activity, confirming the indispensability of this nitrogen for the binding mechanism. nih.gov This highlights that the specific tautomeric form of the imidazole ring and the accessibility of its nitrogens can be determinants of biological function.

Stereochemical Considerations in Ligand-Target Interactions for Imidazole Derivatives

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules like proteins and nucleic acids are chiral. Consequently, stereoisomers of a ligand can exhibit significantly different affinities, efficacies, and metabolic profiles. While the this compound scaffold itself is achiral, the introduction of chiral centers through substitution can have profound implications for its interaction with a target.

If substitutions are made on the phenyl ring or at the N-1 position of the imidazole that introduce a stereocenter, the resulting enantiomers or diastereomers will present their constituent groups in different three-dimensional arrangements. Only one stereoisomer may be able to adopt the optimal conformation to fit within the chiral binding pocket of a target protein and establish the key interactions necessary for activity. The "wrong" isomer may bind with much lower affinity or not at all, due to steric clashes or the inability to form critical bonds.

For example, studies on the enantioselective synthesis of related heterocyclic compounds have underscored the importance of controlling stereochemistry to achieve the desired biological effect, as different stereoisomers can have vastly different activities. acs.org The spatial relationship between the bromo, methyl, and phenyl groups relative to any introduced chiral center will dictate how the molecule is presented to its biological target, making stereochemical control a critical consideration in the design of more complex derivatives based on this scaffold.

Computational Approaches to SAR: Molecular Docking and 3D-QSAR

Computational methods are indispensable tools for elucidating the SAR of imidazole derivatives and guiding the design of new, more potent ligands. Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are two widely used techniques.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. ajchem-a.comresearchgate.net For derivatives of the this compound scaffold, docking studies can provide valuable insights into:

Binding Mode: How the ligand fits into the active site.

Key Interactions: Identifying specific amino acid residues that interact with the phenyl, bromo, and methyl groups, as well as the imidazole nitrogens. nih.gov For instance, docking can visualize potential hydrogen bonds involving the imidazole nitrogens or halogen bonds involving the bromine atom. nih.gov

Binding Affinity: Estimating the strength of the ligand-target interaction, often expressed as a docking score, which can be used to rank potential drug candidates. nih.gov

These predictions help rationalize observed SAR data and guide the design of new analogs with improved binding characteristics. researchgate.net

3D-QSAR is a statistical method used to correlate the 3D properties of a series of molecules with their biological activities. nih.gov By generating a predictive model, 3D-QSAR can help to understand which steric and electronic fields around the molecule are favorable or unfavorable for activity. biointerfaceresearch.comej-chem.org For the this compound scaffold, a 3D-QSAR study could reveal:

The optimal size and shape of substituents on the phenyl ring.

The electronic properties (e.g., electronegativity) that enhance activity at specific positions.

A quantitative model that can predict the activity of newly designed, unsynthesized compounds.

Together, molecular docking and 3D-QSAR provide a powerful computational framework for understanding SAR and accelerating the drug discovery process for this class of compounds. nih.govresearchgate.net

Rational Design Strategies for Enhanced Molecular Efficacy based on Structural Modifications

Based on the SAR principles derived from experimental and computational studies, several rational design strategies can be employed to enhance the molecular efficacy of ligands based on the this compound scaffold. researchgate.netnih.gov The overarching goal is to optimize the interactions between the ligand and its target to improve potency, selectivity, and pharmacokinetic properties.

Key strategies include:

Systematic Modification of the Phenyl Ring: The phenyl group is a prime target for modification. Introducing various substituents (e.g., fluoro, chloro, methoxy, nitro) at the ortho, meta, and para positions can probe for additional binding pockets and interactions. nih.gov This strategy aims to improve binding affinity through enhanced hydrophobic, electrostatic, or hydrogen bonding interactions.

Exploitation of Halogen Bonding: The bromine at position 5 can be replaced with other halogens (Cl, I) to fine-tune the strength and directionality of halogen bonds. This can be a subtle yet powerful way to enhance binding affinity and specificity.

Bioisosteric Replacement: The imidazole core can be replaced with other five- or six-membered heterocycles (e.g., pyrazole, triazole, pyridine) to investigate the importance of the nitrogen atoms' positions and the ring's electronic properties for activity. nih.gov Such modifications can lead to improved binding, altered metabolic stability, or reduced toxicity.

N-1 Substitution: Adding substituents to the N-1 position of the imidazole ring can be used to explore unoccupied space within the binding site or to block metabolic pathways. However, as some mechanisms rely on the N-1 nitrogen for direct binding to a target like heme, this strategy must be considered in the context of the specific biological target. nih.gov

Structure-Guided Design using Computational Tools: Integrating molecular docking and 3D-QSAR findings is crucial. These tools can prioritize which modifications are most likely to succeed, thereby reducing the number of compounds that need to be synthesized and tested. researchgate.net This approach facilitates the development of new analogs with a better-predicted activity profile. researchgate.net

By systematically applying these strategies, researchers can rationally design novel derivatives of this compound with optimized efficacy for a desired therapeutic application.

Mechanistic Insights into Molecular Interactions of Substituted Imidazoles Theoretical and General Experimental Frameworks

Hydrogen Bonding Networks and π-π Stacking Interactions in Imidazole (B134444) Systems

The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen). mdpi.comresearchgate.net This dual functionality allows for the formation of extensive hydrogen-bonding networks, which are critical in the binding of imidazole-containing molecules to biological targets such as proteins and nucleic acids. In the solid state, these interactions often dictate the crystal packing arrangement. For instance, in the crystal structure of 1-butyl-3-ethyl-1H-benzimidazol-3-ium tetrafluoroborate, slipped π–π stacking interactions are observed between the imidazole and benzene (B151609) rings of neighboring molecules. researchgate.net The presence of a phenyl group, as in 4-phenyl-1H-imidazole, introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules or with aromatic residues in a protein's active site. researchgate.netmdpi.com

Molecular dynamics simulations of imidazole in aqueous solution have shown that while imidazole can form hydrogen bonds with water, it also exhibits self-association into small aggregates through stacking interactions. nih.gov The N-H group of the imidazole ring is a key participant in these hydrogen bonds. nih.gov In the case of 5-bromo-2-methyl-4-phenyl-1H-imidazole, the N-H at the 1-position is available for hydrogen bonding. The bromine atom at the 5-position, being electronegative, can also participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and ligand-receptor binding. mdpi.com

The interplay between hydrogen bonding and π-π stacking is crucial. In some crystal structures of N-substituted 4-aryl-2-methylimidazoles, π-π stacking is a dominant feature in the crystal packing. researchgate.net The specific arrangement, whether face-to-face or edge-to-face, will depend on the electronic nature of the substituents.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Participating Groups Potential Role
Hydrogen Bonding Imidazole N-H (donor), Imidazole N (acceptor) Formation of intermolecular networks, binding to biological targets.
π-π Stacking Phenyl ring, Imidazole ring Stabilization of crystal packing, interaction with aromatic residues in proteins.
Halogen Bonding Bromine atom Directional interaction influencing molecular recognition and crystal packing.

Electronic Properties Governing Intermolecular Forces and Reactivity

The electronic properties of the imidazole ring are significantly influenced by its substituents. The phenyl group at the 4-position is generally considered electron-withdrawing through inductive effects, which can affect the pKa of the imidazole ring and its ability to participate in hydrogen bonding. On the other hand, the methyl group at the 2-position is electron-donating, which can increase the electron density of the imidazole ring.

Quantum mechanical calculations on 4-phenyl-imidazole derivatives have been used to map the electrostatic potential, revealing how substitutions on the phenyl ring can modulate the electronic charge on the imidazole nitrogen that coordinates to the heme iron in enzymes like indoleamine 2,3-dioxygenase. nih.gov Theoretical studies on the impact of substituents on the BODIPY chromophore, which contains aza-heterocyclic systems, have shown that deprotonation of imidazole substituents leads to a bathochromic shift in absorption wavelength, while protonation causes a hypsochromic shift, demonstrating the sensitivity of the electronic structure to the chemical environment. mdpi.com

Table 2: Predicted Electronic Effects of Substituents on the Imidazole Ring of this compound

Substituent Position Electronic Effect Consequence
Phenyl 4 Electron-withdrawing (inductive) Modulates pKa and hydrogen bonding potential.
Methyl 2 Electron-donating (inductive) Increases electron density on the imidazole ring.

| Bromo | 5 | Electron-withdrawing (inductive), weak π-donating (resonance) | Influences charge distribution and potential for halogen bonding. |

Enzyme Inhibition and Receptor Modulation Principles: Generalized Mechanisms within Imidazole Chemistry

Imidazole derivatives are well-known for their ability to inhibit various enzymes, often by coordinating to a metal ion in the active site. The nitrogen atoms of the imidazole ring can act as ligands for metal ions such as iron, zinc, and copper, which are common cofactors in enzymes. For example, 4-phenyl-imidazole is a known inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that contains a heme iron. nih.govnih.gov The imidazole nitrogen coordinates to the ferric form of the heme iron, leading to inhibition. nih.gov The potency of inhibition can be modulated by substituents on the phenyl ring. nih.gov

In the case of this compound, the imidazole ring is available for coordination to metalloenzymes. The electronic properties conferred by the bromo, methyl, and phenyl substituents will influence the binding affinity. For instance, a study on phenyl alkyl imidazole-based inhibitors of 17α-hydroxylase/17,20-lyase (P450(17α)) found that N-3-(4-bromophenyl) propyl imidazole was a potent inhibitor, suggesting that the bromo-phenyl moiety can contribute favorably to binding. nih.govkingston.ac.uk

Imidazole derivatives also act as modulators of various receptors. The structure-activity relationship (SAR) of substituted imidazoles has been extensively studied to understand their interactions with receptors such as adrenergic and serotonin (B10506) receptors. mdpi.comresearchgate.netnih.gov The nature and position of substituents on the imidazole and any attached phenyl rings are critical for determining the affinity and selectivity for a particular receptor subtype. For example, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings was found to be important for maintaining potent α2-adrenoceptor activity. nih.gov

Redox Chemistry and Bioreductive Activation in Imidazole Derivatives

The presence of the electron-withdrawing bromine atom may influence the reduction potential of the molecule. In the context of bioreductive activation, compounds are often designed to be selectively activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. This selective activation can lead to the formation of reactive species that are toxic to cancer cells. While nitroimidazoles are the most studied class of bioreductive drugs, halogenated compounds can also undergo reductive metabolism. The one-electron reduction of a bromoaromatic compound can lead to the formation of a radical anion, which can then undergo debromination to form an aryl radical. This reactive aryl radical can then interact with cellular macromolecules, leading to cytotoxicity.

Future Perspectives and Advanced Research Trajectories for 5 Bromo 2 Methyl 4 Phenyl 1h Imidazole

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of substituted imidazoles has evolved significantly, with a modern emphasis on green chemistry principles. tandfonline.com Future research on 5-bromo-2-methyl-4-phenyl-1H-imidazole will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh conditions or produce significant waste, toward more efficient and environmentally benign methodologies.

Key areas of development include:

Heterogeneous Catalysis: The use of recoverable and reusable catalysts is a major trend. tandfonline.com Research is anticipated to explore catalysts like magnetic nanoparticles (e.g., CuFe₂O₄NPs or Fe₃O₄@SiO₂) for the one-pot synthesis of tetrasubstituted imidazoles. nih.govmdpi.com These catalysts simplify product purification and can often be used for multiple reaction cycles without a significant loss in efficiency. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. This approach would be a significant advancement for the controlled production of this compound.

Synthetic ApproachKey FeaturesPotential Advantages for Imidazole (B134444) SynthesisRelevant Findings
Heterogeneous CatalysisUse of solid-phase, often nanoparticle-based, catalysts.Catalyst reusability, reduced waste, milder reaction conditions.Magnetic nano-catalysts have been successfully used for synthesizing various imidazole derivatives, allowing for easy separation and reuse. nih.govmdpi.com
Multicomponent Reactions (MCRs)Combining three or more reactants in a single synthetic operation.High atom economy, reduced number of synthetic steps, operational simplicity.Efficient for creating highly substituted imidazoles from simple precursors like aldehydes, amines, and diketones. nih.govmdpi.com
Solvent-Free SynthesisReactions conducted without a traditional liquid solvent.Reduced environmental impact, lower cost, simplified workup.Solvent-free conditions have been highlighted as a promising avenue for environmentally benign production of imidazole derivatives. tandfonline.com

Integration of Advanced Computational Methodologies for Predictive Modeling of Imidazole Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and behaviors, thereby guiding experimental work. stmjournals.com For this compound, integrating advanced computational models will be crucial for unlocking its potential.

Future computational studies are expected to involve:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular geometry, electronic structure, and reactivity descriptors of the molecule. This information is fundamental for predicting how the molecule will behave in different chemical environments. mdpi.comdoi.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the imidazole derivative over time, providing insights into its conformational flexibility and its interactions with other molecules, such as biological macromolecules or solvent molecules. stmjournals.commdpi.com This is particularly useful for understanding how the molecule might bind to a protein target.

Quantitative Structure-Property Relationship (QSPR) Models: By developing QSPR models using machine learning algorithms, researchers can predict various properties (e.g., solubility, binding affinity, material characteristics) for a range of related imidazole derivatives based on their structural features. doi.org This allows for the rapid virtual screening of new potential compounds before committing to their synthesis. doi.orglongdom.org

Computational MethodPrimary FunctionApplication to Imidazole SystemsSupporting Research
Density Functional Theory (DFT)Calculates electronic structure and molecular properties.Predicting optimized geometry, reactivity, and generating parameters for more complex simulations.Used to generate COSMO files for predicting thermophysical properties of N-functionalized imidazoles. mdpi.com
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules.Assessing structural stability, conformational changes, and dynamic interactions with biological targets.Applied to study the dynamic behavior of imidazole derivatives as potential inhibitors of viral proteases. mdpi.com
QM/MM MethodsCombines quantum mechanics and molecular mechanics.Provides high-precision investigation of large systems, such as an imidazole derivative in a protein's active site.Offers a balanced approach for accurately studying large biomolecular systems. stmjournals.com
QSPR/Machine LearningDevelops predictive models based on molecular descriptors.Predicting inhibition efficiencies, ADME properties, and other characteristics for novel imidazole compounds.Machine learning models have been effectively used to predict the anti-corrosion properties of benzimidazole (B57391) derivatives. doi.org

Exploration of Diverse Interaction Mechanisms at the Molecular Level

A deep understanding of how this compound interacts with its environment at the molecular level is key to its application. The imidazole ring itself is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the sp²-hybridized nitrogen). nih.gov The presence of the phenyl ring and bromine atom introduces further possibilities for noncovalent interactions.

Advanced research in this area will likely focus on:

Hydrogen Bonding: Characterizing the hydrogen bond donor and acceptor capabilities is fundamental. The interplay between the N-H donor, the lone pair on the second nitrogen acceptor, and potential interactions with the bromine atom will define its behavior in protic solvents and biological systems.

π-Interactions: The phenyl group can participate in π-π stacking and cation-π interactions. acs.org Studies on related structures show that π-π stacking between aromatic rings of neighboring molecules can be a significant force in their crystal packing. nih.gov

Halogen Bonding: The bromine atom on the imidazole ring can act as a halogen bond donor, forming favorable interactions with Lewis bases (e.g., carbonyl oxygens or aromatic rings). This type of interaction is increasingly recognized as a powerful tool in crystal engineering and drug design.

Investigative techniques will include X-ray crystallography to determine solid-state structures and interaction geometries, NMR spectroscopy to study solution-phase interactions, and computational analyses to quantify the energies of these noncovalent bonds. acs.orgnih.gov

Potential for Functional Material Applications of Imidazole Derivatives (excluding specific product details)

The unique structural and electronic properties of imidazole derivatives make them attractive building blocks for advanced functional materials. mdpi.comrsc.org While specific applications for this compound have not been developed, its structure suggests potential in several areas of materials science.

Future exploratory research could investigate its use as a component in:

Chemosensory Materials: Imidazole-functionalized polymers have been shown to act as chemosensors. acs.org The specific substituents on the this compound core could be tuned to create materials that exhibit a detectable response (e.g., a change in fluorescence) upon binding to specific ions or molecules.

Catalyst Immobilization: The imidazole moiety can be used to anchor metal catalysts to a solid support, such as polymer microspheres or fibers. rsc.org This allows for the creation of recyclable catalytic systems that are easy to handle and separate from reaction products.

Organic Electronic Materials: The conjugated π-system of the phenyl-imidazole core is a feature found in organic semiconductors. By incorporating this unit into larger polymeric or molecular structures, it may be possible to develop materials with tailored optoelectronic properties for use in various devices.

The combination of the electron-rich imidazole ring, the aromatic phenyl group, and the heavy bromine atom provides a unique electronic profile that could be exploited in the rational design of new materials with novel functionalities.

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